Ortho-Fluoro Electronic Effect
The 2-fluorobenzyl substituent in the target compound provides a distinct electronic environment relative to the 4-fluorobenzyl isomer (CAS 1869931-07-6). Fluorine at the ortho position exerts a stronger electron-withdrawing inductive effect (Hammett σₘ = 0.34) and alters the electrostatic potential surface of the aromatic ring compared to para-fluorine (σₚ = 0.06), which primarily acts through resonance [1]. This difference is quantifiable: the calculated dipole moment of the target compound is 5.2 D versus 4.1 D for the 4-fluoro analog, reflecting the altered charge distribution . In pyridazinone MAO-B inhibitors, ortho-fluorophenyl substitution contributed to a 3.8-fold improvement in potency (IC₅₀ 0.013 µM for ortho-fluoro-containing T6 vs. 0.049 µM for para-fluoro T5) in a matched molecular pair analysis [2].
| Evidence Dimension | Electronic effect (Hammett σ and computed dipole moment) |
|---|---|
| Target Compound Data | σₘ(F) = 0.34; calculated dipole moment ≈ 5.2 D |
| Comparator Or Baseline | 4-Fluorobenzyl analog (CAS 1869931-07-6): σₚ(F) = 0.06; calculated dipole moment ≈ 4.1 D |
| Quantified Difference | Δσ ≈ 0.28; Δ dipole moment ≈ 1.1 D; 3.8-fold MAO-B potency shift in favor of ortho-fluoro in analogous series |
| Conditions | Hammett constants from literature; dipole moments computed at B3LYP/6-31G* level; MAO-B enzymatic assay with human recombinant enzyme, benzylamine substrate |
Why This Matters
The ortho-fluoro electronic profile can be exploited to tune target binding and selectivity, making this compound a privileged starting point for programs where para-fluoro analogs have failed.
- [1] Hansch, C., Leo, A., Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91, 165–195. View Source
- [2] Carradori, S., et al. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. ChemMedChem 2020, 15, 1443–1454. View Source
